1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO2S/c11-7-5-8(12)9(13)6-10(7)17(15,16)14-3-1-2-4-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGWZMJRTLFBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
$$
\text{2-Bromo-4,5-difluorobenzenesulfonyl chloride} + \text{pyrrolidine} \rightarrow \text{this compound}
$$
Detailed Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 2-Bromo-4,5-difluorobenzenesulfonyl chloride, pyrrolidine | Commercially available or synthesized sulfonyl chloride |
| Solvent | Dichloromethane (DCM) or other aprotic organic solvents | DCM preferred for solubility and reactivity |
| Base | Triethylamine or similar organic base | Neutralizes HCl formed during reaction |
| Temperature | Ambient to 40 °C | Mild heating may improve reaction rate |
| Reaction Time | Several hours to overnight | Monitored by TLC or HPLC for completion |
| Workup | Washing with water, brine, drying over sodium sulfate | Removes inorganic salts and residual reagents |
| Purification | Filtration, concentration under reduced pressure, recrystallization or chromatography | Ensures product purity |
The reaction is typically carried out by adding pyrrolidine and triethylamine to a solution of the sulfonyl chloride in dichloromethane at room temperature. The base scavenges the hydrochloric acid generated, preventing side reactions. The mixture is stirred for several hours until completion, followed by aqueous workup and drying to isolate the crude product. Purification steps yield the pure sulfonamide compound.
Industrial Scale Considerations
- Scale-up: Industrial production adapts this methodology to larger volumes, often employing continuous flow reactors for better heat and mass transfer control.
- Optimization: Reaction parameters such as solvent volume, base equivalents, and temperature are optimized to maximize yield and purity.
- Automation: Automated reagent addition and in-line monitoring (e.g., HPLC) ensure consistent product quality.
- Safety: Handling of sulfonyl chlorides requires moisture-free conditions and proper ventilation due to their reactivity and corrosiveness.
Related Synthetic Insights from Patents and Literature
- Patent WO2020084491 describes similar sulfonamide formation steps involving sulfonyl chlorides and amines, emphasizing the importance of washing organic layers with brine and drying over sodium sulfate to purify the product.
- The reaction mixture is often degassed with inert gas (argon) to prevent oxidation or side reactions.
- Microwave-assisted heating at moderate temperatures (around 100 °C) has been reported to accelerate similar sulfonamide syntheses, though this is less common for sensitive fluorinated substrates.
- The sulfonyl chloride intermediate can be prepared by chlorosulfonation of the corresponding bromo-difluorobenzene, followed by purification steps to isolate the sulfonyl chloride.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Preparation of sulfonyl chloride | Chlorosulfonation of 2-bromo-4,5-difluorobenzene | Introduces sulfonyl chloride functional group |
| 2. Sulfonamide formation | Reaction of sulfonyl chloride with pyrrolidine in DCM with triethylamine | Formation of sulfonamide bond, neutralization of HCl |
| 3. Workup | Washing with water, brine; drying over Na2SO4 | Removal of inorganic impurities and drying |
| 4. Purification | Concentration, recrystallization or chromatography | Isolation of pure this compound |
Chemical Reactions Analysis
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the aromatic ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine has shown promise in several therapeutic areas:
Cancer Research
The compound acts as an inhibitor of the MDM2 protein, which regulates the p53 tumor suppressor pathway. By inhibiting MDM2, it enhances p53 activity, leading to increased apoptosis in cancer cells. This mechanism has made it a candidate for further investigation in cancer therapies, particularly for tumors that exhibit MDM2 overexpression .
Enzyme Inhibition
In biochemical studies, this compound has been observed to interact with various enzymes, notably carbonic anhydrase isoenzymes. These interactions can lead to inhibition or activation of enzymatic activity, impacting physiological processes such as acid-base balance and respiration .
Biochemical Applications
The compound's ability to modulate cellular processes is significant:
- Cell Signaling : It influences signaling pathways by binding to specific receptors on cell surfaces, affecting downstream signaling events.
- Gene Expression : The compound can alter gene expression by interacting with transcription factors, which may lead to changes in cellular metabolism and function .
Material Science Applications
Due to its unique chemical structure, this compound can also be explored for applications in material science:
Polymer Chemistry
The sulfonyl group in the compound allows for potential use in synthesizing new polymers with enhanced properties, such as improved thermal stability or solubility characteristics.
Nanotechnology
Research into the use of this compound in nanomaterials could open avenues for developing novel drug delivery systems or diagnostic tools due to its ability to interact with biological molecules at the nanoscale.
Case Study 1: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups. These findings suggest its potential as a therapeutic agent against specific cancers characterized by MDM2 overexpression.
Case Study 2: Enzyme Interaction Assays
Assays conducted to evaluate the inhibitory effects of this compound on carbonic anhydrase isoenzymes revealed IC50 values indicating potent inhibition. This suggests that the compound could be further developed as a therapeutic agent targeting conditions related to enzyme dysregulation .
Mechanism of Action
The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Lipophilicity : The fluorine atoms in the target compound likely enhance membrane permeability relative to the hydroxyl group in SB269970, which may improve blood-brain barrier penetration .
- Synthetic Routes : The biphenyl analog () is synthesized via palladium-catalyzed coupling, whereas the target compound may require sulfonylation of pyrrolidine with 2-bromo-4,5-difluorophenylsulfonyl chloride, a method common in sulfonamide chemistry.
Biological Activity
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine is a sulfonamide derivative characterized by its unique chemical structure, which includes a pyrrolidine ring and a bromo-difluorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas.
- Molecular Formula : C10H10BrF2NO2S
- Molecular Weight : 326.16 g/mol
- CAS Number : 1229294-17-0
- Density : 1.7 g/cm³
- Boiling Point : 384.9 °C at 760 mmHg
- LogP : 2.89
The biological activity of this compound is primarily linked to its role as an inhibitor of the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can enhance p53 activity, leading to increased apoptosis in cancer cells.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor effects. For example:
- In Vitro Studies : In cell line assays, compounds with similar structures showed IC50 values in the nanomolar range for inhibiting cell growth in various cancer cell lines, including SJSA-1 (a sarcoma cell line) .
- In Vivo Studies : Administration of related compounds at doses of 100 mg/kg resulted in notable tumor growth inhibition, with some compounds achieving up to 100% regression in xenograft models .
Case Studies
A notable case study involved the evaluation of a series of MDM2 inhibitors where compound 56 (structurally similar to our target compound) was tested:
- Study Design : Mice bearing SJSA-1 tumors were treated with the compound for 14 days.
- Results : The study reported moderate tumor growth inhibition and highlighted the importance of optimizing pharmacokinetic properties for improved efficacy .
Comparative Analysis of Related Compounds
| Compound | IC50 (nM) | Tumor Growth Inhibition (%) | Administration Route |
|---|---|---|---|
| Compound 39 | 6.4 | 86% regression | Oral |
| Compound 56 | ~10 | Moderate inhibition | Oral |
| This compound | TBD | TBD | TBD |
Safety and Toxicity
While specific toxicity data for this compound is limited, related compounds have undergone safety assessments revealing manageable side effects at therapeutic doses. Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with sulfonylation of pyrrolidine using 2-bromo-4,5-difluorobenzenesulfonyl chloride under anhydrous conditions. Solvent selection is critical: polar aprotic solvents like DMF or THF (commonly used in sulfonamide syntheses) enhance reactivity by stabilizing intermediates . Optimize temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonyl chloride) via controlled stepwise addition. Monitor progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the structural identity and purity of this compound be rigorously confirmed?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and NMR to confirm substitution patterns and sulfonyl integration. Fluorine atoms at positions 4 and 5 on the aryl ring will show distinct splitting patterns due to coupling with adjacent substituents .
- X-ray crystallography : Resolve crystal structure to validate stereoelectronic effects of bromine and fluorine substituents, as demonstrated in analogous bromophenyl sulfonamides .
- Elemental analysis : Verify purity (>98%) by matching experimental and theoretical C, H, N, S, and Br percentages .
Advanced Research Questions
Q. What computational strategies can elucidate the electronic effects of the 2-bromo-4,5-difluorophenyl group on sulfonamide reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to model the compound’s electrostatic potential surfaces and frontier molecular orbitals. Compare with simpler analogs (e.g., non-fluorinated or bromine-free derivatives) to isolate substituent effects. Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets. Validate models against experimental data (e.g., reaction rates in nucleophilic substitutions) to correlate computational predictions with observed reactivity .
Q. How can contradictory data in existing literature regarding this compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer : Design a controlled stability study:
- pH-dependent degradation : Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free pyrrolidine or sulfonic acids).
- Kinetic analysis : Calculate rate constants () and activation energies () to quantify stability trends. Cross-reference with crystallographic data to assess steric protection of the sulfonyl group by bromine/fluorine substituents .
Q. What advanced separation techniques are suitable for isolating diastereomers or byproducts formed during synthesis?
- Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) for enantiomeric resolution. For byproduct removal, use membrane-based separation technologies (e.g., nanofiltration) to exploit differences in molecular weight and polarity, as described in CRDC subclass RDF2050104 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
